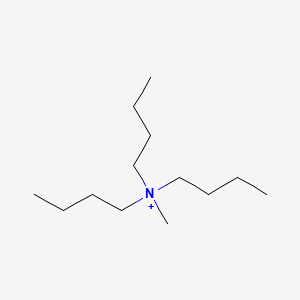
Tributylmethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylmethylammonium, also known as this compound, is a useful research compound. Its molecular formula is C13H30N+ and its molecular weight is 200.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Extraction and Separation Processes
Light Rare Earth Elements Extraction
One of the prominent applications of tributylmethylammonium is in the extraction of light rare earth elements. A study demonstrated the synthesis of this compound dibutyldiglycolamate as an extractant for lanthanides such as La(III), Ce(III), Pr(III), and Nd(III). The extraction performance was superior under low acidity conditions compared to traditional diglycolamide extractants. The research revealed that the distribution ratios for ionic liquids increased with the atomic number of the lanthanides, indicating a promising method for efficient separation and purification processes in nuclear fuel recycling and electronic waste management .
Data Table: Extraction Efficiency Comparison
| Extractant Type | Acidity Level | Distribution Ratio (La(III)) | Distribution Ratio (Ce(III)) |
|---|---|---|---|
| Diglycolamide | High | Low | Low |
| Ionic Liquid | Low | High | High |
Energy Storage Applications
Chloride Ion Batteries
This compound chloride has been utilized in the development of all-solid-state rechargeable chloride ion batteries. This application aims to provide an alternative to lithium-ion batteries by using more abundant materials. The polymer electrolyte developed with this compound chloride demonstrated conductivities suitable for battery applications, showcasing its potential in sustainable energy solutions .
Environmental Impact Studies
Quaternary Ammonium Compounds
Research has highlighted the ecological implications of quaternary ammonium compounds, including this compound. These compounds have been detected in various environments, raising concerns about their toxicity to aquatic life and potential effects on human health. The findings suggest that while these compounds are effective in applications such as antimicrobial agents, their environmental persistence necessitates careful management to mitigate adverse effects .
Material Science Applications
Electrodeposition Processes
In materials engineering, this compound methyl sulfate has been explored as an additive in the electrodeposition of nickel-tungsten alloys. The presence of this compound significantly enhanced the hardness and corrosion resistance of the resulting alloys, making it valuable for industrial applications where durability is critical .
Case Studies
Case Study: Rare Earth Extraction
A detailed investigation into the extraction capabilities of this compound dibutyldiglycolamate involved varying pH levels and concentrations to optimize extraction processes for lanthanides. This study not only established a new methodology for separating mixed light rare earths but also provided insights into the underlying mechanisms affecting extraction efficiency .
Case Study: Battery Development
The development of chloride ion batteries using this compound chloride was documented through electrochemical testing, demonstrating reversible reactions that are essential for battery functionality. This case study emphasizes the material's role in advancing battery technology towards more sustainable practices .
Eigenschaften
CAS-Nummer |
29814-63-9 |
|---|---|
Molekularformel |
C13H30N+ |
Molekulargewicht |
200.38 g/mol |
IUPAC-Name |
tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1 |
InChI-Schlüssel |
HJHUXWBTVVFLQI-UHFFFAOYSA-N |
SMILES |
CCCC[N+](C)(CCCC)CCCC |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCCC |
Key on ui other cas no. |
29814-63-9 |
Synonyme |
TBuMA tri-n-butylmethylammonium tri-n-butylmethylammonium chloride tri-n-butylmethylammonium hydroxide tri-n-butylmethylammonium sulfate (1:1) tributylmethylammonium tributylmethylammonium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















